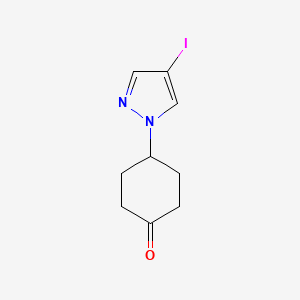
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Overview
Description
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is a chemical compound with the CAS Number: 1227611-94-0. Its molecular weight is 290.1 and its IUPAC name is 4-(4-iodo-1H-pyrazol-1-yl)cyclohexan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2 .Scientific Research Applications
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone: Scientific Research Applications:
Antimicrobial Studies
Pyrazole derivatives have been recognized for their antimicrobial properties. They can be used in the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Anti-inflammatory and Analgesic Applications
These compounds have also shown potential as anti-inflammatory and analgesic agents, which could lead to new treatments for conditions causing inflammation and pain .
Anticonvulsant and Antidepressant Effects
Research indicates that pyrazole derivatives can be effective in treating convulsions and depression, suggesting applications in neurological and psychological disorders .
Antitumor and Anticancer Properties
Pyrazole derivatives have been evaluated for their antitumor potential against various cell lines, indicating their use in cancer research and therapy .
Antiviral Activities
These compounds may also play a role in the development of antiviral drugs, potentially offering new ways to combat viral infections .
Anthelmintic Uses
Their anthelmintic properties suggest applications in treating parasitic worm infestations .
Antioxidant Properties
The antioxidant capabilities of pyrazole derivatives point to their use in research focused on combating oxidative stress-related diseases .
Herbicidal Activities
Lastly, these compounds have been noted for their herbicidal properties, which could be useful in agricultural research to develop new weed control methods .
Synthesis and antimicrobial studies of azomethine and N-arylamine… Synthesis and therapeutic potential of imidazole containing compounds… Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications
Safety and Hazards
properties
IUPAC Name |
4-(4-iodopyrazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDBEHZCSTWVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

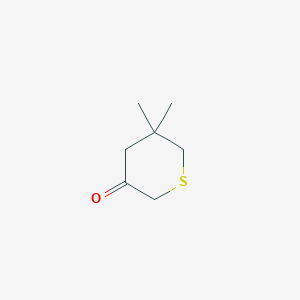
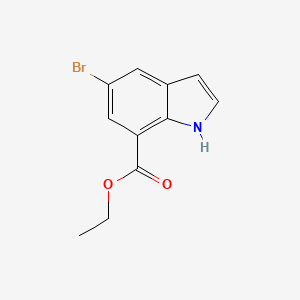
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
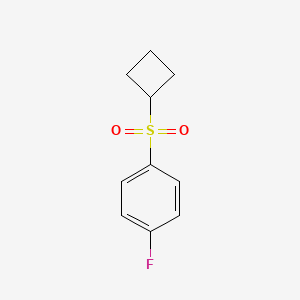
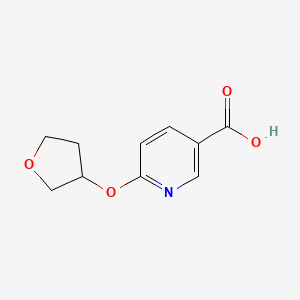
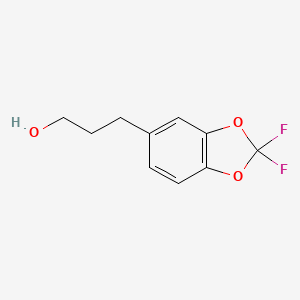
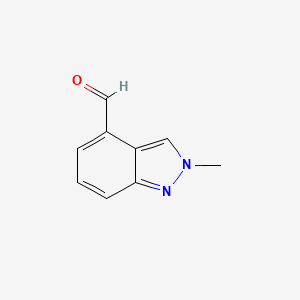
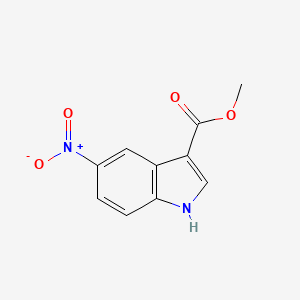
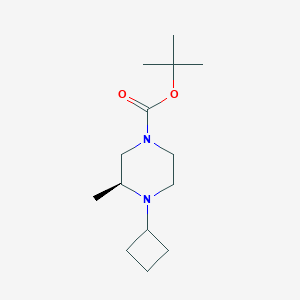
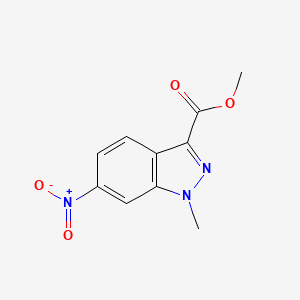
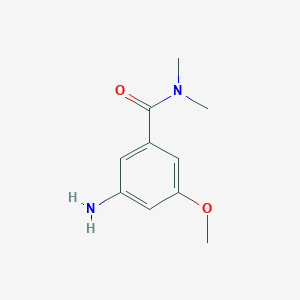


![5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)